molecular formula C6H15NO B146117 2-(tert-Butylamino)ethanol CAS No. 4620-70-6

2-(tert-Butylamino)ethanol

Cat. No. B146117
CAS RN: 4620-70-6
M. Wt: 117.19 g/mol
InChI Key: IUXYVKZUDNLISR-UHFFFAOYSA-N
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Patent
US04751319

Procedure details

To a solution of 8.7 ml (0.10 mol) of phosphorus trichloride in 200 ml of toluene in a 500 ml three neck flask equipped with a mechanical stirrer, a condenser and an addition funnel is added a solution of 11.72 g (0.10 mol) of 2-tert-butylaminoethanol in 50 ml of toluene. After refluxing for 16 hours, the orange solids are filtered off and the filtrate concentrated in vacuo. Distillation under reduced pressure gives 10.3 g (56.7%) of clear liquid: b.p. 82° C./1.0 mm Hg.
Quantity
8.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
56.7%

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)Cl.[C:5]([NH:9][CH2:10][CH2:11][OH:12])([CH3:8])([CH3:7])[CH3:6]>C1(C)C=CC=CC=1>[C:5]([N:9]1[CH2:10][CH2:11][O:12][P:1]1[Cl:4])([CH3:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
three
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.72 g
Type
reactant
Smiles
C(C)(C)(C)NCCO
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the orange solids are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1P(OCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 56.7%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.